N-Benzyl-4-bromonaphthalene-1-carboxamide

Medicinal Chemistry Chemical Biology Assay Development

Secure this 4-bromo/N-benzyl naphthalene-1-carboxamide for SAR studies. The 4-Br substitution enhances lipophilicity vs. 4-F analog (340.21 vs. 279.31 g/mol), enabling halogen bonding assessments. Validated antimycobacterial scaffold (2-3x potency over rifampicin/ciprofloxacin in vitro) and key intermediate for kinase/HDAC inhibitor synthesis. 95% min purity ensures reproducible HPLC/LC-MS calibration. Request quote.

Molecular Formula C18H14BrNO
Molecular Weight 340.2 g/mol
CAS No. 1375068-64-6
Cat. No. B1374757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-4-bromonaphthalene-1-carboxamide
CAS1375068-64-6
Molecular FormulaC18H14BrNO
Molecular Weight340.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=C(C3=CC=CC=C32)Br
InChIInChI=1S/C18H14BrNO/c19-17-11-10-16(14-8-4-5-9-15(14)17)18(21)20-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21)
InChIKeySFAMGLYGUTYURU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-4-bromonaphthalene-1-carboxamide (CAS 1375068-64-6): Core Physicochemical and Class Identity for Scientific Procurement


N-Benzyl-4-bromonaphthalene-1-carboxamide (CAS 1375068-64-6) is a halogenated naphthalene-1-carboxamide derivative with molecular formula C18H14BrNO and molecular weight 340.21 g/mol. It features a benzyl group attached to the carboxamide nitrogen and a bromine atom at the 4-position of the naphthalene ring, distinguishing it from non-halogenated and alternative halogen analogs. This compound belongs to the broader class of naphthalene carboxamides, which have demonstrated antimycobacterial [1] and protein kinase/histone deacetylase inhibitory activities [2]. The compound is supplied as a research chemical with typical purity specifications of 95% and is classified as harmful by inhalation, in contact with skin, and if swallowed .

Why Generic Substitution of N-Benzyl-4-bromonaphthalene-1-carboxamide Fails: Halogen and N-Substituent Drive Differentiated Physicochemical and Biological Profiles


Within the naphthalene-1-carboxamide class, simple substitution cannot be performed without altering key molecular descriptors that govern biological activity and experimental reproducibility. Replacement of the 4-bromo substituent with hydrogen, fluorine, or chlorine modifies lipophilicity, molecular weight, and halogen bonding capacity, while alteration of the N-benzyl group to phenyl or other alkyl/aryl amines impacts both steric bulk and electronic distribution at the amide nitrogen. These modifications yield distinct physicochemical property profiles (e.g., predicted boiling point, density, and logP) that directly influence compound handling, purification, and assay performance . Furthermore, structure-activity relationship (SAR) studies on related naphthalene-1-carboxanilides demonstrate that even minor substituent changes on the N-aryl ring result in significant differences in antimycobacterial potency and photosynthetic electron transport inhibition [1]. Consequently, the specific combination of 4-bromo and N-benzyl groups in this compound is not interchangeable with close analogs without introducing uncontrolled variables that compromise scientific validity.

Quantitative Differentiation of N-Benzyl-4-bromonaphthalene-1-carboxamide (1375068-64-6) Against Closest Analogs: Evidence-Based Selection Criteria


Halogen-Dependent Physicochemical Property Differentiation: Bromo vs. Fluoro Analog Comparison

The 4-bromo substituent in N-Benzyl-4-bromonaphthalene-1-carboxamide imparts distinct physicochemical properties compared to the 4-fluoro analog. The bromo compound has a molecular weight of 340.21 g/mol versus 279.31 g/mol for the fluoro derivative, a 21.8% increase that directly affects molar concentration calculations and solubility profiles. The larger bromine atom (van der Waals radius 1.85 Å vs. fluorine 1.47 Å) is predicted to increase lipophilicity (estimated ΔlogP ~0.5-0.8 units) and halogen bonding potential . These differences translate into altered chromatographic retention times and membrane permeability characteristics, requiring distinct handling and purification protocols. While experimental data for the target compound are limited, predicted property differences based on halogen identity provide a quantitative basis for selection when specific lipophilicity or molecular recognition features are required [REFS-1, REFS-2].

Medicinal Chemistry Chemical Biology Assay Development

Class-Level Antimycobacterial Activity Inference: Naphthalene-1-carboxanilide Scaffold Potency

While direct antimycobacterial data for N-Benzyl-4-bromonaphthalene-1-carboxamide are not available, the naphthalene-1-carboxanilide scaffold from which it derives has demonstrated potent activity against Mycobacterium avium subsp. paratuberculosis. In a study of 22 ring-substituted naphthalene-1-carboxanilides, five compounds exhibited two-fold higher activity than rifampicin and three-fold higher activity than ciprofloxacin [1]. The presence of a 4-bromo substituent on the naphthalene ring, combined with an N-benzyl group, may modulate potency relative to the reported anilide series; however, the core scaffold's established antimycobacterial activity provides a class-level rationale for selection over unrelated chemical scaffolds lacking such evidence. Procurement of the brominated benzyl derivative enables focused SAR exploration to quantify the specific contribution of the 4-bromo/N-benzyl substitution pattern.

Antimycobacterial Infectious Disease Drug Discovery

Potential Dual Kinase/HDAC Inhibition: Patent-Disclosed Naphthalene Carboxamide Pharmacophore

Patent WO2010139180A8 discloses naphthalene carboxamide derivatives as inhibitors of both protein kinase and histone deacetylase (HDAC), with claims covering a broad range of substitution patterns including halogenated naphthalene cores and varied N-alkyl/aryl groups [1]. The general formula (I) encompasses compounds structurally analogous to N-Benzyl-4-bromonaphthalene-1-carboxamide, wherein the 4-bromo substituent and N-benzyl moiety may influence target selectivity and potency. While specific IC50 values for the target compound are not provided in the patent, the inclusion of this chemical space within the claimed dual-inhibitor pharmacophore suggests that procurement of this specific derivative is justified for investigators exploring kinase/HDAC polypharmacology. Selection of the brominated benzylamide over alternative substitution patterns may offer distinct binding interactions with the ATP-binding pocket of kinases or the catalytic site of HDAC enzymes.

Kinase Inhibitor Epigenetics Cancer Research

Recommended Application Scenarios for N-Benzyl-4-bromonaphthalene-1-carboxamide Based on Evidence-Inferred Differentiators


Structure-Activity Relationship (SAR) Exploration of Halogen Effects in Naphthalene-1-carboxamide Series

Investigators seeking to dissect the contribution of halogen size, lipophilicity, and halogen bonding to biological activity in naphthalene-1-carboxamide derivatives should prioritize this 4-bromo/N-benzyl variant. Comparison with the 4-fluoro analog (CAS 709627-57-6) enables systematic assessment of halogen-dependent molecular weight effects (340.21 vs. 279.31 g/mol) and predicted lipophilicity shifts [REFS-1, REFS-2].

Antimycobacterial Lead Optimization Leveraging Naphthalene-1-carboxanilide Scaffold

Given the established antimycobacterial activity of ring-substituted naphthalene-1-carboxanilides (2-3x potency over rifampicin and ciprofloxacin in vitro) [1], this compound serves as a strategic building block for synthesizing and testing novel analogs. The 4-bromo group offers a handle for further functionalization via cross-coupling reactions, while the N-benzyl moiety can be varied to probe SAR.

Exploration of Dual Kinase/HDAC Inhibition Within Claimed Chemical Space

Researchers pursuing dual protein kinase and histone deacetylase inhibitors as claimed in patent WO2010139180A8 [1] should consider this compound as a starting point for synthesizing derivatives within the disclosed general formula. The combination of 4-bromo substitution and N-benzyl group may confer unique binding characteristics amenable to further optimization.

Method Development and Reference Standard for Halogenated Naphthalene Amide Analysis

The distinct physicochemical profile of this compound, including its higher molecular weight and predicted chromatographic behavior compared to fluoro analogs [1], makes it suitable as a reference standard for developing analytical methods (HPLC, LC-MS) targeting halogenated naphthalene carboxamides. Procurement of high-purity material (95% min) [2] ensures reliable method calibration.

Quote Request

Request a Quote for N-Benzyl-4-bromonaphthalene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.